molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

Cat. No. B608566
M. Wt: 375.849
InChI Key: PWYAUIUPDMSWJH-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a biphenyl group, which is two benzene rings connected by a single bond. The molecule also has an ethoxy group (an ethyl group attached to an oxygen atom), a carboxylic acid group, and an amino group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the biphenyl group could be formed through a coupling reaction, the ethoxy group could be introduced through an etherification reaction, and the carboxylic acid and amino groups could be introduced through various functional group interconversion reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could potentially introduce some degree of rigidity into the molecule, while the ethoxy, carboxylic acid, and amino groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The biphenyl group might undergo electrophilic aromatic substitution reactions, the ethoxy group could participate in ether cleavage reactions, and the carboxylic acid and amino groups could engage in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar functional groups like the carboxylic acid and amino groups could increase the compound’s water solubility .

Scientific Research Applications

Synthesis and Biological Applications

  • Platinum Complexes Synthesis : This compound has been used as a scaffold for synthesizing platinum complexes with potential dual action in cancer therapy, owing to the metal center and amino acid moiety. Such complexes have shown moderate cytotoxic activity on cancer cells and the ability to bind DNA sequences (Riccardi et al., 2019).

  • Polymorphism in Pharmaceutical Compounds : It's used in studying polymorphism in pharmaceutical compounds, which is crucial for understanding their physical and chemical properties. This understanding is key in drug development and manufacturing (Vogt et al., 2013).

  • Antimalarial Activity : Derivatives of this compound have been synthesized and evaluated for their antimalarial activity. These studies are significant in the ongoing research for effective treatments against malaria (Werbel et al., 1986).

  • Anticancer Activity of Derivatives : Some derivatives have been identified to possess significant anticancer activities against various cancer cell lines. This showcases its potential as a scaffold for developing new anticancer agents (Saad & Moustafa, 2011).

  • Radical Scavenging Activity : Amino acid analogues of this compound have been synthesized and evaluated for their potential in free radical scavenging. This application is essential in understanding the compound's antioxidant properties, which is significant in many therapeutic areas (Kumar et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : This compound has been utilized in the synthesis and characterization of novel biphenyl-based compounds. Such studies are critical in the field of material science and corrosion inhibition research (Baskar et al., 2012).

  • Inhibitors of Mycolic Acid Biosynthesis : Derivatives of this compound have been synthesized as potential inhibitors of mycolic acid biosynthesis. This is particularly relevant in the study of treatments for bacterial infections, like tuberculosis (Hartmann et al., 1994).

  • Analgesic Modulating Compounds : New derivatives have been synthesized as modulators for analgesic activity. This application is crucial in the development of new pain management therapies (Liu et al., 2018).

  • Radiopharmaceutical Synthesis : Its derivatives have been used in the automated synthesis of radiopharmaceuticals for PET imaging. This application is critical in the field of diagnostic imaging and nuclear medicine (Luo et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and investigating its behavior in biological systems .

properties

IUPAC Name

(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAUIUPDMSWJH-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

CAS RN

1308256-94-1
Record name LHW090-A7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHW090-A7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 2
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 3
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid

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